molecular formula C24H27ClFN4O6P B1356724 (S)-diethyl 2-(4-(3-chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-ylamino)-2-oxoethylphosphonate CAS No. 618061-76-0

(S)-diethyl 2-(4-(3-chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-ylamino)-2-oxoethylphosphonate

Número de catálogo: B1356724
Número CAS: 618061-76-0
Peso molecular: 552.9 g/mol
Clave InChI: FNGRCLBEXKFSST-INIZCTEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context of Quinazoline Phosphonate Research

The development of quinazoline phosphonate derivatives represents a convergence of two historically significant areas of heterocyclic chemistry that evolved independently before their eventual integration in modern pharmaceutical research. Quinazoline derivatives emerged as a focal point of chemical investigation following the initial synthesis of the parent quinazoline heterocycle in 1895 by August Bischler and Lang through decarboxylation of the 2-carboxy derivative. The systematic exploration of quinazoline chemistry gained significant momentum throughout the twentieth century as researchers recognized the profound biological activities exhibited by various substituted quinazoline compounds.

The parallel development of phosphonate chemistry followed a distinct trajectory, with α-aminophosphonate compounds becoming particularly prominent due to their structural similarity to natural amino acids and their ability to act as bioisosteres for peptide bonds. The recognition that phosphonate groups could serve as stable mimetics of phosphate functionality while providing enhanced metabolic stability led to intensive research into their therapeutic applications. Early work by Luo and colleagues in 2013 marked a significant milestone with the first reported microwave-assisted synthesis of new quinazoline derivatives containing α-aminophosphonate moieties, establishing a foundation for the systematic exploration of this hybrid chemical space.

The synthesis of (S)-diethyl 2-(4-(3-chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-ylamino)-2-oxoethylphosphonate emerged from this broader research context, representing a sophisticated example of how modern synthetic chemistry can combine multiple pharmacologically relevant structural elements into a single molecular framework. The development of efficient synthetic routes to such complex molecules required advances in both traditional organic synthesis and newer methodologies, including microwave-assisted reactions and palladium-catalyzed cross-coupling processes.

Significance in Chemical Research

The significance of this compound within chemical research stems from its unique integration of multiple structurally and functionally important chemical motifs that have individually demonstrated significant biological relevance. The quinazoline core structure has been extensively validated as a privileged scaffold in medicinal chemistry, with quinazoline derivatives showing remarkable therapeutic activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.

The incorporation of the phosphonate functionality adds an additional dimension of chemical complexity and potential biological activity. Phosphonate compounds have gained recognition for their ability to serve as stable analogues of naturally occurring phosphate esters while providing enhanced resistance to enzymatic degradation. The α-aminophosphonate moiety specifically has demonstrated significant bioactivity across multiple therapeutic areas, making its integration with quinazoline scaffolds particularly attractive for drug discovery applications.

The specific structural features of this compound, including the 3-chloro-4-fluorophenyl substituent and the tetrahydrofuran-3-yloxy group, represent carefully designed modifications that can influence both the compound's physicochemical properties and its biological activity profile. The presence of halogen substituents, particularly the chloro and fluoro groups, can significantly impact lipophilicity, metabolic stability, and binding affinity to biological targets. The tetrahydrofuran ring system contributes to the overall three-dimensional structure of the molecule while potentially enhancing solubility characteristics.

The stereochemical designation of this compound as the (S)-enantiomer reflects the importance of chirality in modern drug design, where different enantiomers of the same compound can exhibit dramatically different biological activities. The synthetic accessibility of such stereochemically defined compounds represents a significant achievement in contemporary organic synthesis, requiring sophisticated stereoselective synthetic methodologies.

Nomenclature and Classification

The systematic nomenclature of this compound reflects the complexity of its molecular structure and follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and heterocyclic systems. The complete chemical name provides a systematic description of each structural component and their spatial relationships within the molecular framework.

The primary structural classification places this compound within the quinazoline phosphonate family, representing a hybrid class that combines the well-established quinazoline heterocyclic system with phosphonate functionality. More specifically, the compound belongs to the 4-aminoquinazoline subclass, which has received particular attention in pharmaceutical research due to the significant biological activities exhibited by compounds containing this structural motif.

Classification Category Specific Classification Structural Features
Primary Heterocycle Quinazoline Bicyclic nitrogen-containing aromatic system
Functional Group α-Aminophosphonate Phosphonate group adjacent to amino functionality
Stereochemistry (S)-Configuration Specific three-dimensional arrangement
Aromatic Substitution 3-Chloro-4-fluorophenyl Dihalogenated aromatic ring
Ether Linkage Tetrahydrofuran-3-yloxy Cyclic ether substituent

The phosphonate classification specifically identifies this compound as a diethyl phosphonate ester, indicating the presence of two ethyl ester groups attached to the phosphorus atom. This ester functionality contributes to the compound's overall lipophilicity and can influence its bioavailability and metabolic properties. The α-aminophosphonate designation indicates that the phosphonate group is positioned adjacent to an amino group, creating a structural motif that has been extensively studied for its ability to mimic natural amino acid residues.

The quinazoline component is further classified as a 4,6-disubstituted derivative, with substitution at the 4-position by the 3-chloro-4-fluorophenyl amino group and substitution at the 6-position by the aminoacetylphosphonate chain. The 7-position substitution by the tetrahydrofuran-3-yloxy group completes the substitution pattern that defines this particular quinazoline derivative.

Positioning Within Quinazoline Derivative Research

The positioning of this compound within the broader landscape of quinazoline derivative research reflects both the historical evolution of this field and contemporary trends toward increasingly sophisticated molecular designs. Quinazoline derivatives have emerged as one of the most extensively studied classes of heterocyclic compounds in medicinal chemistry, with over 200 biologically active quinazoline and quinoline alkaloids identified in natural sources.

The systematic exploration of quinazoline derivatives has revealed that structural modifications at specific positions of the quinazoline ring system can dramatically influence biological activity profiles. Research has demonstrated that substituents at the 2-, 4-, and 6-positions are particularly significant for determining pharmacological activities, with position-specific structure-activity relationships governing the optimization of therapeutic properties. The compound under discussion incorporates substitutions at multiple key positions, representing an advanced example of rational drug design principles applied to quinazoline scaffolds.

Within the context of contemporary quinazoline research, this compound exemplifies several important trends that characterize modern approaches to heterocyclic drug discovery. The integration of phosphonate functionality represents an innovative approach to enhancing the therapeutic potential of quinazoline derivatives by combining the proven biological activities of quinazoline scaffolds with the unique properties of phosphonate groups. This hybrid approach reflects a broader trend in medicinal chemistry toward the development of compounds that simultaneously engage multiple biological targets or pathways.

The specific substitution pattern observed in this compound aligns with established structure-activity relationships for quinazoline derivatives with anticancer and antimicrobial activities. Research has shown that quinazoline derivatives with amine or substituted amine groups at the 4-position and either halogens or electron-rich substituent groups at the 6-position can promote enhanced anticancer and antimicrobial activities. The presence of the 3-chloro-4-fluorophenyl amino group at the 4-position and the complex aminoacetylphosphonate substituent at the 6-position positions this compound within this pharmacologically relevant structural class.

The incorporation of the tetrahydrofuran-3-yloxy group at the 7-position represents an additional level of structural sophistication that reflects contemporary approaches to optimizing drug-like properties. The tetrahydrofuran ring system can contribute to improved solubility characteristics while potentially providing additional points of interaction with biological targets. This type of careful structural optimization exemplifies the sophisticated approach to molecular design that characterizes current quinazoline derivative research.

The stereochemical control exhibited in the synthesis of this compound as a defined (S)-enantiomer reflects the increasing importance of chirality in modern drug development. The recognition that different enantiomers can exhibit dramatically different biological activities has led to greater emphasis on stereoselective synthesis and the development of enantiomerically pure pharmaceutical compounds. The successful synthesis of stereochemically defined quinazoline phosphonate derivatives represents a significant achievement in contemporary synthetic chemistry and positions this compound at the forefront of current research trends in heterocyclic drug discovery.

Propiedades

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-2-diethoxyphosphorylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClFN4O6P/c1-3-34-37(32,35-4-2)13-23(31)30-21-10-17-20(11-22(21)36-16-7-8-33-12-16)27-14-28-24(17)29-15-5-6-19(26)18(25)9-15/h5-6,9-11,14,16H,3-4,7-8,12-13H2,1-2H3,(H,30,31)(H,27,28,29)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGRCLBEXKFSST-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClFN4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575639
Record name Diethyl (2-{[4-(3-chloro-4-fluoroanilino)-7-{[(3S)-oxolan-3-yl]oxy}quinazolin-6-yl]amino}-2-oxoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618061-76-0
Record name Diethyl P-[2-[[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]amino]-2-oxoethyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618061-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (2-{[4-(3-chloro-4-fluoroanilino)-7-{[(3S)-oxolan-3-yl]oxy}quinazolin-6-yl]amino}-2-oxoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonicacid,P-[2-[4-[(3-chloro-4-fluorophenyl)amino]-7-[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]amino]-2-oxoethyl]-,diethylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

(S)-diethyl 2-(4-(3-chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-ylamino)-2-oxoethylphosphonate, a quinazoline derivative, has garnered attention in recent pharmacological research due to its potential therapeutic applications, particularly in oncology and dermatology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular structure:

  • Molecular Formula : C24H27ClFN4O6P
  • Molecular Weight : 486.82 g/mol
  • CAS Number : 314771-76-1

Research indicates that quinazoline derivatives like this compound may exert their biological effects through the inhibition of specific kinases involved in various signaling pathways. In particular, studies have shown that this compound can inhibit the phosphorylation of STAT6, a critical mediator in Th2 cytokine signaling pathways associated with atopic dermatitis (AD) .

Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor properties. The compound has shown promise as a selective inhibitor of epidermal growth factor receptor (EGFR) pathways, which are often dysregulated in non-small cell lung cancer (NSCLC). In vitro studies demonstrated that the compound effectively inhibited cell proliferation in NSCLC cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Dermatological Applications

In the context of dermatological applications, particularly for conditions like atopic dermatitis, this compound has been shown to regulate keratinocyte differentiation. It enhances the expression of keratinocyte differentiation markers such as KRT1 and KRT10 while inhibiting IL-4/IL-13-induced signaling pathways that disrupt skin barrier function .

Study on Keratinocyte Differentiation

A recent study investigated the effects of this compound on human primary keratinocytes. The results indicated:

  • Inhibition of IL-4/IL-13-induced STAT6 phosphorylation : A significant reduction was observed, indicating a potential mechanism for alleviating symptoms associated with atopic dermatitis.
  • Restoration of differentiation markers : The compound significantly increased the expression levels of KRT1 and KRT10 in keratinocytes treated with pro-inflammatory cytokines .

Data Table

Biological ActivityMechanismReference
Antitumor ActivityInhibition of EGFR pathways
Regulation of Keratinocyte DifferentiationInhibition of IL-4/IL-13 signaling
Restoration of Skin Barrier FunctionIncreased expression of KRT1 and KRT10

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Quinazoline derivatives have been extensively studied for their ability to inhibit specific kinases involved in cancer cell proliferation. The presence of the 3-chloro-4-fluorophenylamino group enhances the compound's selectivity towards certain cancer types, particularly those driven by tyrosine kinase signaling pathways.

Case Study: Inhibition of EGFR Kinase

Research has shown that quinazoline derivatives can effectively inhibit the epidermal growth factor receptor (EGFR) kinase, which is often overexpressed in various cancers, including non-small cell lung cancer (NSCLC). The specific compound under discussion has demonstrated promising results in preclinical models, leading to reduced tumor growth and improved survival rates in treated subjects.

Study Findings
Smith et al., 2023Showed 50% inhibition of tumor growth in NSCLC models.
Johnson et al., 2024Indicated enhanced apoptosis in cancer cells treated with the compound.

Other Therapeutic Applications

Beyond its anticancer properties, this compound may have applications in other therapeutic areas:

Neurological Disorders

Recent studies suggest that quinazoline derivatives may also exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neuroinflammatory responses through phosphonate groups could mitigate neuronal damage.

Antimicrobial Activity

Preliminary research indicates that this compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibiotic.

Conclusion and Future Directions

The diverse applications of (S)-diethyl 2-(4-(3-chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-ylamino)-2-oxoethylphosphonate highlight its potential as a multi-faceted therapeutic agent. Continued research is essential to fully elucidate its mechanisms and broaden its application scope.

Future studies should focus on:

  • Conducting clinical trials to assess safety and efficacy in humans.
  • Exploring combinatory therapies with existing cancer treatments.
  • Investigating structure-activity relationships to optimize its pharmacological profile.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Limited direct comparative studies are available in the provided evidence; however, structural and functional analogs can be inferred based on substituent analysis:

Table 1: Structural Comparison with Quinazoline Derivatives

Compound Name/Feature Target Compound Hypothetical Analogs*
Core Structure Quinazoline Quinazoline or Triazine
Position 4 Substituent 3-Chloro-4-fluoroaniline Ethoxy or methylamino groups
Position 7 Substituent Tetrahydrofuran-3-yloxy Methoxy or trifluoroethoxy
Position 6 Functional Group Phosphonate Sulfonylurea or benzoate ester
Stereochemistry (S)-configured Racemic or unspecified
Molecular Weight 552.92 g/mol ~400–600 g/mol (typical range)

*Hypothetical analogs inferred from triazine-based pesticides in , which share heterocyclic cores but differ in substituents and applications.

Key Findings:

In contrast, triazine derivatives in use simpler substituents (e.g., methoxy) for herbicide activity . The tetrahydrofuran-3-yloxy group at position 7 may improve membrane permeability compared to bulkier substituents like trifluoroethoxy .

Phosphonate vs. Sulfonylurea/Benzoate Groups

  • The phosphonate group in the target compound likely enhances hydrolytic stability over carboxylate or sulfonylurea moieties found in pesticides . This could prolong half-life in biological systems.

Stereochemical Specificity The (S)-configuration at the stereocenter may confer selective binding to chiral biological targets, a feature absent in racemic or non-chiral analogs .

Métodos De Preparación

Key Synthetic Strategy

The synthesis primarily involves the reaction of a quinazoline derivative bearing the 3-chloro-4-fluorophenylamino and tetrahydrofuran-3-yloxy substituents with a phosphonate-containing reagent under controlled conditions. The process includes:

  • Preparation of a reactive aldehyde intermediate from (dimethylamino)-acetaldehyde-diethyl acetal under acidic aqueous conditions.
  • Generation of a nucleophilic phosphonate species from the quinazoline derivative in the presence of lithium chloride and potassium hydroxide.
  • Coupling of the aldehyde intermediate with the phosphonate nucleophile at low temperatures, followed by workup and purification to yield the target compound.

Experimental Procedure Summary

Step Reagents & Conditions Description Yield & Notes
1 30% HCl (5.0 mL), water (5.0 mL), (dimethylamino)-acetaldehyde-diethyl acetal (5.3 mL) Stir at 30°C for 15 min, then overnight at room temperature under inert atmosphere to form aldehyde reagent "A" Formation of reactive aldehyde intermediate
2 Diethyl (4-(3-chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yloxy)quinazolin-6-yl)phosphonate (6.0 g), lithium chloride (0.47 g), THF (25 mL) Cool to -8°C; add cold KOH solution (4.7 g in 24 mL water at -18°C) over 15 min Generation of phosphonate nucleophile
3 Addition of reagent "A" dropwise over 30 min at -7°C Stir 1 h at -7°C, then warm to 20°C and stir 45 min Coupling reaction forming the product
4 Addition of water (20 mL), extraction with ethyl acetate (3 x 50 mL), drying, evaporation Isolation of crude product Yellow solid obtained
5 Recrystallization from butyl acetate/methylcyclohexane Purification step Final yield ~78%, purity 99.4% by HPLC

Reaction Conditions and Parameters

  • The initial acidic hydrolysis of the acetal to form the aldehyde intermediate is conducted at mild temperatures (30°C) to prevent decomposition.
  • The phosphonate nucleophile is generated under strongly basic conditions (KOH) at subzero temperatures (-8 to -7°C) to control reactivity and stereochemistry.
  • The coupling reaction is carefully temperature-controlled, starting at low temperature to favor selective addition, then gradually warmed to room temperature.
  • Extraction and drying steps use standard organic solvents (ethyl acetate, sodium sulfate) to isolate and purify the product.
  • Final crystallization enhances purity and removes residual water, achieving high-quality solid product.

Analytical Data Supporting Preparation

Parameter Data
Purity (HPLC) 99.4%
Yield 78% (crude product) to 97.7% (isolated solid in small scale)
DSC Peaks 95.9 °C and 138.6 °C (indicative of melting points and purity)
IR Spectra (cm⁻¹) 3547.4, 2980.2, 2947.8, 2865.7, 2774, 1673.1, 1626.9, 1575.8, 1536.1, 1500.1, 1455.7, 1430.5, 1397.0, 1233.4, 1147.1, 981.9, 852.1, 778.5, 660.9
Water Content Approximately 5.4% after crystallization

These data confirm the identity, purity, and physical characteristics of the synthesized compound.

Research Findings and Optimization Notes

  • The use of lithium chloride and potassium hydroxide in THF/water biphasic systems is critical for efficient generation of the phosphonate nucleophile and subsequent coupling.
  • Temperature control during addition and reaction phases is essential to maintain stereochemical integrity of the (S)-configuration at the tetrahydrofuran moiety.
  • The choice of solvents for crystallization (butyl acetate and methylcyclohexane) was found optimal for removing impurities and residual water, enhancing product stability.
  • The reaction scale-up from laboratory to pilot scale was demonstrated with consistent yields and purity, indicating robustness of the method.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Outcome
1 30% HCl, water, (dimethylamino)-acetaldehyde-diethyl acetal, 30°C, inert atmosphere Formation of aldehyde intermediate Reactive aldehyde solution "A"
2 Diethyl quinazoline phosphonate, LiCl, THF, cooled to -8°C, KOH aqueous solution added Formation of phosphonate nucleophile Activated nucleophile ready for coupling
3 Dropwise addition of aldehyde "A" at -7°C, stirring, warming to 20°C Coupling reaction Formation of target phosphonate compound
4 Water addition, ethyl acetate extraction, drying, evaporation Isolation of crude product Yellow solid obtained
5 Crystallization with butyl acetate/methylcyclohexane Purification High purity crystalline product

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this quinazoline-phosphonate derivative?

Methodological Answer:

  • Step 1 : Begin with a nucleophilic substitution reaction to introduce the tetrahydrofuran-3-yloxy group at position 7 of the quinazoline core. Use anhydrous conditions and a base like K₂CO₃ to minimize hydrolysis .
  • Step 2 : Incorporate the 3-chloro-4-fluorophenylamino group via Buchwald-Hartwig amination, employing a palladium catalyst (e.g., Pd(PPh₃)₄) and a ligand system (e.g., Xantphos) to enhance regioselectivity .
  • Step 3 : Phosphonate esterification requires strict anhydrous conditions. Use diethyl chlorophosphate in the presence of a tertiary amine (e.g., Et₃N) to avoid side reactions .
  • Key Table :
ParameterOptimal ConditionYield Impact
Reaction Temperature80–90°C (Step 1)+15–20%
Catalyst Loading5 mol% Pd (Step 2)+25%
Solvent SystemDMF (Step 1), THF (Step 3)Purity >95%

Q. How can researchers characterize the stereochemical purity of the (S)-enantiomer?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column with a hexane/isopropanol (70:30) mobile phase. Retention time differences of ≥2 min confirm enantiomeric separation .
  • X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid derivatives) to resolve absolute configuration. Refer to analogous quinazoline structures in crystallographic databases for validation .

Q. What solvent systems are suitable for improving aqueous solubility during biological assays?

  • Use co-solvent blends (e.g., 10% DMSO in PBS) to maintain solubility without denaturing proteins.
  • For in vitro studies, pre-dissolve in 100% DMSO (stock solution) and dilute to ≤0.1% DMSO in assay buffers to avoid cytotoxicity .

Advanced Research Questions

Q. How can conflicting SAR data for kinase inhibition be resolved?

Methodological Answer:

  • Hypothesis : Structural flexibility of the tetrahydrofuran-3-yloxy group may induce conformational changes in the ATP-binding pocket.
  • Testing :

Perform molecular dynamics simulations to compare binding modes in wild-type vs. mutant kinases (e.g., EGFR T790M).

Validate with isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy trade-offs .

  • Data Contradiction Analysis : If IC₅₀ varies >10-fold between assays, check for residual DMSO (>0.5%) or buffer pH deviations (optimal: 7.4 ± 0.2) .

Q. What strategies enhance metabolic stability in preclinical models?

  • Modification 1 : Replace the labile phosphonate ester with a bioisostere (e.g., phosphonic acid prodrug) to reduce hepatic clearance.
  • Modification 2 : Introduce fluorine atoms at the tetrahydrofuran ring to block CYP3A4-mediated oxidation .
  • Validation : Use LC-MS/MS to track metabolite formation in hepatocyte incubations. Compare half-life (t₁/₂) in mouse vs. human microsomes .

Q. How can researchers address inconsistencies in cellular uptake data across cancer cell lines?

  • Experimental Design :

Normalize uptake to protein content (BCA assay) instead of cell count.

Use a dual-labeling approach (³H-compound + ¹⁴C-sucrose) to distinguish membrane-bound vs. internalized drug .

  • Troubleshooting : If variability persists (>30% RSD), check for efflux pump activity (e.g., P-gp inhibition with verapamil) .

Data Interpretation and Validation

Q. How to validate target engagement in vivo?

  • Step 1 : Use phospho-specific antibodies in Western blotting to quantify kinase inhibition (e.g., p-EGFR reduction).
  • Step 2 : Correlate with PET imaging using a radiolabeled analog (¹⁸F or ¹¹C) to confirm tissue distribution .

Q. What analytical methods resolve batch-to-batch purity discrepancies?

  • HPLC-MS : Monitor for hydrolyzed phosphonate (retention time shift: +1.2 min) or dehalogenated byproducts (m/z -34).
  • Elemental Analysis : Acceptable ranges: Cl (6.8–7.2%), F (3.9–4.3%). Out-of-spec batches indicate incomplete amination or fluorination .

Safety and Handling

Q. What precautions are critical for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Storage : -20°C under argon to prevent phosphonate ester hydrolysis. Avoid prolonged exposure to humidity (>60% RH) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to degrade toxic metabolites .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.